
(2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tetrahydropyridine ring substituted with a prop-2-en-1-yl group and a carboxylic acid functional group, making it an interesting target for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyridine derivative, using chiral catalysts. The reaction conditions typically include:
Catalyst: Chiral rhodium or ruthenium complexes
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of hydrogen gas
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of recyclable chiral catalysts and green solvents is also emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Amines, thiols, or other substituted derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for designing new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,6R)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid
- (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxamide
- (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylate
Uniqueness
The uniqueness of (2S,6S)-6-(Prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions and biological assays.
Propriétés
Numéro CAS |
282527-18-8 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
(2S,6S)-6-prop-2-enyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-2-4-7-5-3-6-8(10-7)9(11)12/h2-3,5,7-8,10H,1,4,6H2,(H,11,12)/t7-,8-/m0/s1 |
Clé InChI |
CHYNKUAPXCHIAD-YUMQZZPRSA-N |
SMILES isomérique |
C=CC[C@H]1C=CC[C@H](N1)C(=O)O |
SMILES canonique |
C=CCC1C=CCC(N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


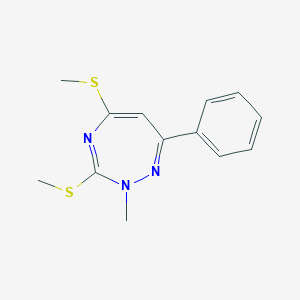
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
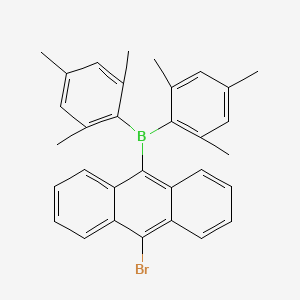
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)

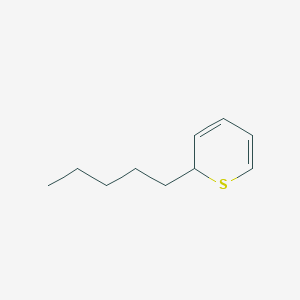

![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)

![3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester](/img/structure/B15164835.png)
![4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid](/img/structure/B15164842.png)
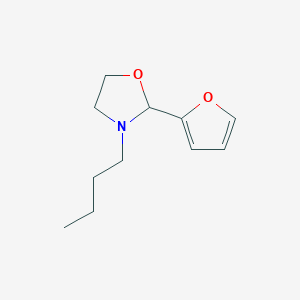
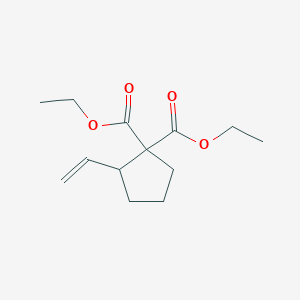
![(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene](/img/structure/B15164872.png)
